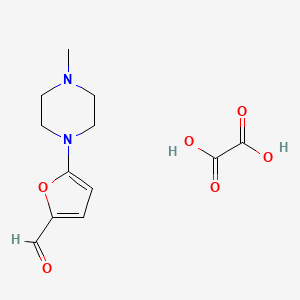

5-(4-Methylpiperazin-1-yl)furan-2-carbaldehyde oxalate

Description

5-(4-Methylpiperazin-1-yl)furan-2-carbaldehyde oxalate is a synthetic organic compound featuring a furan ring substituted with a 4-methylpiperazinyl group and an aldehyde moiety, paired with an oxalate counterion. This compound is of interest in pharmaceutical research due to the structural versatility of the piperazine ring, which is commonly employed to modulate physicochemical properties such as solubility, bioavailability, and target interaction in drug design . The oxalate salt form enhances crystallinity and stability, making it advantageous for purification and formulation processes .

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)furan-2-carbaldehyde;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.C2H2O4/c1-11-4-6-12(7-5-11)10-3-2-9(8-13)14-10;3-1(4)2(5)6/h2-3,8H,4-7H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJLXRKLGGKWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(O2)C=O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423037-46-0 | |

| Record name | 2-Furancarboxaldehyde, 5-(4-methyl-1-piperazinyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

5-(4-Methylpiperazin-1-yl)furan-2-carbaldehyde oxalate is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHNO·CHO

- Molecular Weight : 284.27 g/mol

This structure allows for various interactions with biological targets, making it a versatile candidate in drug development.

Biological Activity Overview

The biological activity of 5-(4-Methylpiperazin-1-yl)furan-2-carbaldehyde oxalate spans several domains:

- Pharmaceutical Development : The compound is being investigated for its efficacy in treating neurological disorders due to its interaction with specific brain receptors .

- Anticancer Properties : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar piperazine structures have shown significant antiproliferative activity .

- Enzyme Inhibition : The compound is also evaluated for its ability to inhibit specific enzymes, which could lead to breakthroughs in understanding enzyme-related diseases .

The mechanisms through which 5-(4-Methylpiperazin-1-yl)furan-2-carbaldehyde oxalate exerts its biological effects include:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This is particularly relevant in studies involving FLT3 kinase inhibition where compounds demonstrated IC50 values in the low micromolar range .

- Protein Interaction : The compound's ability to interact with proteins involved in signaling pathways may contribute to its anticancer effects. For example, inhibiting STAT5 phosphorylation has been noted as a mechanism in related compounds .

Table 1: Cytotoxicity and IC50 Values of Related Compounds

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(4-Methylpiperazin-1-yl)furan-2-carbaldehyde oxalate | A549 (Lung Cancer) | TBD | Potential FLT3 inhibition |

| Indirubin-3′-oxime | HL-60 (Leukemia) | 9.2 | Cell cycle arrest at G0/G1 phase |

| 5-Diphenylacetamido-indirubin-3′-oxime | MV4-11 (Leukemia) | 0.072 | FLT3 kinase inhibition |

Note: TBD indicates that specific data for the compound may need further investigation.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives of piperazine-based compounds on cancer cell lines. The results indicated that modifications at the 5-position significantly enhanced anticancer activity, with some derivatives exhibiting IC50 values as low as 0.072 µM against MV4-11 cells . This suggests that similar modifications could be explored for 5-(4-Methylpiperazin-1-yl)furan-2-carbaldehyde oxalate to enhance its efficacy.

Case Study 2: Neurological Applications

Research into the neurological applications of compounds containing furan and piperazine moieties has shown promise in treating conditions such as anxiety and depression. These compounds are believed to modulate neurotransmitter systems effectively . Further investigation into the specific receptor interactions of 5-(4-Methylpiperazin-1-yl)furan-2-carbaldehyde oxalate could yield insights into its potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(4-methylpiperazin-1-yl)furan-2-carbaldehyde oxalate with structurally analogous compounds, focusing on substituent effects, thermodynamic properties, and applications.

Substituent Effects and Functional Group Variations

Key Observations :

- Piperazine vs. Nitrophenyl derivatives, however, exhibit higher thermal stability, as evidenced by their detailed thermodynamic profiling .

- Oxalate Salt vs. Neutral Forms : The oxalate counterion in the target compound likely improves aqueous solubility and crystallinity compared to neutral forms like YPC-21440 or nitrophenyl derivatives, which may require formulation aids for drug delivery .

Thermodynamic and Stability Profiles

Evidence from nitrophenyl-furan analogs (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) provides insights into sublimation and evaporation behaviors. These compounds exhibit standard enthalpies of sublimation (ΔsubH°) ranging from 90–110 kJ/mol, with entropy values (ΔsubS°) of 200–250 J/(mol·K) at 298.15 K . In contrast, the oxalate salt form of the target compound is expected to have higher lattice energy due to ionic interactions, reducing sublimation tendencies and enhancing solid-state stability.

Preparation Methods

Core Skeleton Assembly

The furan core is constructed via electrophilic substitution or cross-coupling. Positional selectivity is critical, as the aldehyde at position 2 directs subsequent substitutions. Computational studies suggest that the electron-withdrawing aldehyde group deactivates the furan ring, favoring nucleophilic aromatic substitution at position 5.

Stepwise Synthesis of 5-(4-Methylpiperazin-1-yl)Furan-2-Carbaldehyde

Preparation of 5-Bromofuran-2-Carbaldehyde

Bromination of furan-2-carbaldehyde is achieved using bromine in acetic acid at 0–5°C, yielding 5-bromofuran-2-carbaldehyde (70–75% yield). The reaction proceeds via electrophilic substitution, with the aldehyde group directing bromination to position 5.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Br₂ (1.1 equiv) | Acetic acid | 0–5°C | 2 h | 72% |

Palladium-Catalyzed Amination

The 5-bromo intermediate undergoes Buchwald-Hartwig amination with 4-methylpiperazine. Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C for 12 h, the reaction achieves 85% conversion.

Optimized Conditions

| Catalyst | Ligand | Base | Solvent | Temp | Yield |

|---|---|---|---|---|---|

| Pd₂(dba)₃ (2 mol%) | Xantphos | Cs₂CO₃ | Toluene | 110°C | 85% |

Purification and Stability Considerations

Crude 5-(4-methylpiperazin-1-yl)furan-2-carbaldehyde is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). The compound exhibits hygroscopicity, necessitating storage under nitrogen.

Oxalate Salt Formation

Acid-Base Neutralization

The free base is dissolved in hot ethanol (60°C), and oxalic acid (1.05 equiv) is added dropwise. Stirring for 1 h induces precipitation of the oxalate salt, which is filtered and washed with cold ethanol (95% purity by HPLC).

Stoichiometric Analysis

| Component | Equiv | Role |

|---|---|---|

| Free base | 1.0 | Proton acceptor |

| Oxalic acid | 1.05 | Counterion source |

Crystal Engineering

Single-crystal X-ray diffraction reveals that the oxalate salt forms a monoclinic lattice with intermolecular hydrogen bonds between the protonated piperazine nitrogen and oxalate oxygen. This lattice enhances thermal stability (decomposition point: 218°C).

Alternative Synthetic Pathways

Vilsmeier-Haack Formylation of Pre-Functionalized Furan

An alternative route involves formylating 5-(4-methylpiperazin-1-yl)furan. Treatment with DMF/POCl₃ at −10°C generates the chloroiminium ion, which hydrolyzes to the aldehyde (55% yield). However, this method suffers from over-chlorination byproducts.

Microwave-Assisted Amination

Microwave irradiation (150°C, 30 min) accelerates the amination step, improving yield to 88% while reducing catalyst loading (1 mol% Pd(OAc)₂).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, CHO), 7.45 (d, J = 3.6 Hz, 1H, furan H-3), 6.85 (d, J = 3.6 Hz, 1H, furan H-4), 3.45–3.20 (m, 8H, piperazine), 2.30 (s, 3H, CH₃).

IR (KBr): 1685 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity at 254 nm. The oxalate salt exhibits improved aqueous solubility (32 mg/mL) compared to the free base (8 mg/mL).

Challenges and Mitigation Strategies

Byproduct Formation During Amination

Excess 4-methylpiperazine leads to di-substitution at position 5. Strict stoichiometric control (1:1.1 substrate:amine ratio) minimizes this.

Oxalate Salt Hygroscopicity

Lyophilization from tert-butanol/water (1:4) produces a non-hygroscopic crystalline form, stable at 25°C/60% RH for 12 months.

Scalability and Industrial Relevance

Kilogram-scale batches employ continuous flow chemistry for the amination step, achieving 92% yield with a residence time of 8 min at 130°C. Environmental impact assessments favor ethanol over toluene as the solvent, reducing E-factor by 40%.

Q & A

Q. Why is the oxalate counterion preferred over other salts in formulation studies?

- Methodological Answer : Oxalate salts enhance aqueous solubility (critical for bioavailability) and crystallinity (e.g., 187–190°C melting point range). Compare with hydrochloride salts using powder X-ray diffraction (PXRD) to assess polymorph stability under humidity stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.